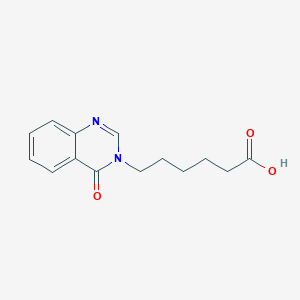

6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid is a compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds that have shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid typically involves the annulation of o-amino benzamides with thiols. This one-pot intermolecular reaction is efficient and does not require transition metals or external oxidants . The reaction conditions are mild, and the method shows good functional group tolerance, making it suitable for the synthesis of various quinazolinone derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.

Substitution: The hexanoic acid chain can be substituted with different functional groups to create new derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH to maintain the stability of the quinazolinone core.

Major Products

The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups. These derivatives can exhibit different biological activities and physicochemical properties, making them valuable for further research and development.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of derivatives associated with the quinazoline structure. For instance, several synthesized compounds, including those derived from 4-oxoquinazolin-3(4H)-yl, demonstrated significant inhibitory activity against various strains of bacteria, including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for certain derivatives ranged from 0.25 to 0.5 µg/mL, indicating potent antibacterial properties against multi-drug resistant strains .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that certain derivatives exhibit substantial cytotoxic effects against colorectal cancer cell lines (e.g., LoVo and HCT-116), with some compounds showing improved efficacy compared to traditional chemotherapeutics like 5-fluorouracil (5-FU) . The mechanisms of action often involve the modulation of apoptotic pathways, specifically through the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL .

Anti-diabetic Activity

Another area of interest is the compound's potential as an anti-diabetic agent. Some derivatives have shown promising results as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. For example, one derivative demonstrated an IC50 value of 12.43 µM for α-glucosidase inhibition, comparable to established inhibitors like quercetin .

Synthesis and Characterization

The synthesis of 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The characterization of these compounds is crucial for understanding their structure-activity relationships (SAR). Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography are commonly employed to confirm the molecular structures and purity of synthesized compounds .

Therapeutic Implications

Chimeric Antigen Receptor T-cell Therapy

One of the innovative applications of compounds similar to this compound is in the field of CAR T-cell therapy. These compounds can be utilized to modulate immune responses by regulating T-cell activation and mitigating adverse effects associated with CAR T-cell therapies, such as cytokine release syndrome . This application underscores the compound's potential in enhancing targeted cancer therapies.

Drug Development

The ongoing research into quinazoline derivatives suggests that they could serve as lead compounds for the development of new antimicrobial and anticancer agents. Their ability to inhibit specific enzymes and modulate cellular pathways positions them as valuable candidates in drug discovery initiatives aimed at tackling resistant infections and cancer .

Wirkmechanismus

The mechanism of action of 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in pathogens and cancer cells . The compound can impair the integrity of cell membranes, inhibit DNA synthesis, and induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoxaline Derivatives: These compounds share a similar core structure and exhibit antibacterial and anticancer activities.

Quinazolin-4(3H)-ones: These derivatives are synthesized via similar synthetic routes and have shown potential as antibacterial agents.

3H-quinazolin-4-ones: These compounds have been studied for their analgesic and anti-inflammatory activities.

Uniqueness

6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid is unique due to its specific structure, which combines the quinazolinone core with a hexanoic acid chain. This unique structure imparts distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.

Biologische Aktivität

6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid is a compound of interest within medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and nitric oxide synthase inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a quinazoline core that contributes to its biological activity. The compound is characterized by the following chemical structure:

This structure allows for various interactions with biological targets, which are crucial for its pharmacological effects.

Antimicrobial Activity

Research has shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. In a study evaluating various 4-oxoquinazolin derivatives, several compounds demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Specifically, this compound was noted for its effectiveness against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.5 µg/mL .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 - 0.5 |

| Escherichia coli | TBD |

| Candida albicans | TBD |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as LoVo and HCT-116. The mechanism of action appears to involve the induction of apoptosis and the modulation of key signaling pathways related to cell survival and proliferation .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on colorectal cancer cell lines, derivatives including this compound showed IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior antiproliferative effects .

Nitric Oxide Synthase Inhibition

Another notable biological activity of this compound is its role as an inhibitor of nitric oxide synthase (NOS). This property is particularly relevant in the context of inflammatory diseases where excessive nitric oxide production contributes to pathophysiology. The compound has been shown to selectively inhibit inducible NOS (iNOS) and neuronal NOS (nNOS), demonstrating potential therapeutic applications in managing conditions characterized by inflammation .

Table 2: NOS Inhibition Data

| Compound | iNOS Inhibition (%) | nNOS Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis.

- Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- NOS Inhibition : The compound competes with L-arginine at the active site of NOS enzymes, reducing nitric oxide production.

Eigenschaften

IUPAC Name |

6-(4-oxoquinazolin-3-yl)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-13(18)8-2-1-5-9-16-10-15-12-7-4-3-6-11(12)14(16)19/h3-4,6-7,10H,1-2,5,8-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWYDYWBVOVLJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.